molecular formula C5H14N2 B1285297 Pentane-1,2-diamine CAS No. 52940-41-7

Pentane-1,2-diamine

Cat. No. B1285297
CAS RN: 52940-41-7
M. Wt: 102.18 g/mol
InChI Key: LPGZAWSMGCIBOF-UHFFFAOYSA-N
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Description

Pentane-1,2-diamine is a chemical compound that is part of the aliphatic diamine family. It is characterized by the presence of two amine groups attached to the first and second carbon atoms of a pentane chain. The compound is of interest due to its potential applications in the synthesis of various coordination compounds and its role in forming chelate rings with metals, which can lead to the formation of complexes with interesting magnetic and structural properties .

Synthesis Analysis

The synthesis of pentane-1,2-diamine derivatives can be achieved through various methods. One approach involves the monocondensation of pentane-2,4-dione with aliphatic α,ω-diamines, which results in the formation of tridentate-N2O ligands. These ligands can further react with metal salts such as copper(II) perchlorate to form trinuclear complexes . Another method includes the chemoenzymatic asymmetric synthesis of optically active pentane-1,5-diamine fragments using lipase-catalyzed desymmetrization transformations. This process allows for the selective protection of one amino group, leading to the production of interesting optically active nitrogenated compounds .

Molecular Structure Analysis

The molecular structure of pentane-1,2-diamine derivatives can be elucidated using X-ray crystallography. For instance, the structure of a cobalt(III) complex with pentane-2,4-diamine revealed a skew-boat conformation of the six-membered diamine chelate ring, which is influenced by the equatorial orientation of the methyl groups. This conformation is energetically favored over the chair conformation due to steric factors . Additionally, the stereochemistry of cobalt(III) complexes can be regulated by chiral bidentate ligands derived from pentane-2,4-diamine, leading to a high degree of stereoselectivity in the formation of the complexes .

Chemical Reactions Analysis

Pentane-1,2-diamine and its derivatives participate in various chemical reactions, including complexation with metals and reaction with diketones. The interaction with diketones can lead to the formation of Schiff bases and heterocyclic compounds, as observed in the reaction between 2,4,6-heptanetrione and 1,5-diamino-3-azapentane. The final structure of the product from this reaction was determined to be a compound consisting of three heterorings with a non-planar 4-pyridone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentane-1,2-diamine derivatives can be quite diverse. For example, the synthesis of 2-methylpentane-1,5-diammonium tetrachlorocadmiate(II) results in a compound with a perovskite-like structure. This compound exhibits thermal stability between room temperature and its melting point and behaves as an electrical insulator at low temperatures, transitioning to semiconducting properties at higher temperatures . The presence of a methyl group on the organic chain is considered responsible for the thermal stability of the compound.

Scientific Research Applications

Chemoenzymatic Asymmetric Synthesis

Pentane-1,2-diamine has been used in the chemoenzymatic asymmetric synthesis of optically active fragments. A study by Ríos‐Lombardía et al. (2011) explored the synthesis of a novel family of prochiral pentane-1,5-diamines. These diamines were desymmetrized using lipase as a biocatalyst, leading to the production of optically active nitrogenated compounds, an important aspect in the field of chiral chemistry (Ríos‐Lombardía et al., 2011).

Coordination Chemistry

Pentane-1,2-diamine plays a role in coordination chemistry, as evident from the work by Hambley et al. (1981). They analyzed the molecular structure of tetraammine{(±)-pentane-2,4-diamine)cobalt(III) dithionate, revealing insights into the conformational properties of coordination compounds (Hambley et al., 1981).

Schiff Base Ligands

In the research by Chattopadhyay et al. (2006), pentane-1,2-diamine was used to form unsymmetrical Schiff base ligands. The study provided the first evidence of positional isomerism in nickel(II) and copper(II) complexes with such ligands, expanding the understanding of coordination chemistry and ligand behavior (Chattopadhyay et al., 2006).

Chemical Modification and Cation Removal

Da Silva Filho et al. (2009) demonstrated the use of pentane-1,2-diamine in the chemical modification of cellulose, leading to efficient cation removal. This showcases its potential in applications related to environmental chemistry and waste treatment (Da Silva Filho et al., 2009).

Metal Complexes and Crystal Structures

Kwiatkowski et al. (1988) investigated the synthesis and properties of metal complexes involving pentane-1,2-diamine. Their work contributed to the understanding of the structural and magnetic properties of such complexes, relevant in fields like materials science and inorganic chemistry (Kwiatkowski et al., 1988).

Safety And Hazards

Pentane-1,2-diamine is classified as a dangerous substance. It has hazard statements H226 and H314, indicating that it is highly flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken when handling this substance .

properties

IUPAC Name

pentane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGZAWSMGCIBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562431
Record name Pentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1,2-diamine

CAS RN

52940-41-7
Record name Pentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentane-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KN Gavrilov, IV Chuchelkin, SV Zheglov… - Russian Chemical …, 2012 - Springer
The synthesis of new P*-mono- and P*,N-bidentate diamidophosphites, containing 1,3,2-diazaphospholidine rings formed starting from (2S,3S)-N 2 ,3-dimethyl-N 1 -phenylpentane-1,2-…
Number of citations: 4 link.springer.com
J García‐Martín, R López‐Garzón, ML Godino‐Salido… - 2005 - Wiley Online Library
The compound N‐(4‐amino‐1‐methyl‐5‐nitroso‐6‐oxo‐1,6‐di‐hydropyrimidin‐2‐yl)‐N'‐[bis(2‐aminoethyl)]ethylenedi‐amine (HL) was synthesised and structurally characterised by …
L De Francesco - 2006 - search.proquest.com
The preparation of piperazinones, which are important pharmacophores, is reviewed in the introduction. This thesis provides an elucidation of the cyclisation mechanisms involving …
Number of citations: 3 search.proquest.com
J Cluzeau, S Oishi, H Ohno, Z Wang, B Evans… - Organic & …, 2007 - pubs.rsc.org
The four diastereomers of 2,5-bis[(3-guanidino)propyl]-1-[3-(4-hydroxyphenyl)propionyl]-7-(2-naphthylacetyl)-1,4,7-triazacycloundec-9-en-3-one (54–57) and of 2,5-bis[(3-guanidino)…
Number of citations: 34 pubs.rsc.org
P Comba, B Martin - Macrocyclic Chemistry: Current Trends and Future …, 2005 - Springer
The history of the International Symposia of Macrocyclic Chemistry and this series of articles on current trends and possible future developments in the area of macrocycles indicate that …
Number of citations: 5 link.springer.com
H Ikhlef - 2019 - stars.library.ucf.edu
The native polyamines (putrescine, spermidine, and spermine) are low molecular weight amines that exist as polycations at physiological pH. These polycations interact with DNA, RNA, …
Number of citations: 0 stars.library.ucf.edu
V Gotor‐Fernández, E Busto… - Advanced synthesis & …, 2006 - Wiley Online Library
Candida antarctica lipase B (CAL‐B) is a very effective catalyst for the production of amines and amides using different enzymatic procedures. Simplicity of use, low cost, commercial …
Number of citations: 418 onlinelibrary.wiley.com
B Blank, S Michlik, R Kempe - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
A highly selective phosphorus/nitrogen (P,N) ligand‐based iridium catalyst system efficiently catalyzes the reaction of arylamines with unprotected amino alcohols, yielding N‐arylated …
Number of citations: 121 onlinelibrary.wiley.com
VS Tiwari, P Joshi, K Yadav, A Sharma… - ACS …, 2021 - ACS Publications
A series of novel 4-aminoquinoline analogues bearing a methyl group at 4-aminoquinoline moiety were synthesized via a new and robust synthetic route comprising in situ tert-…
Number of citations: 4 pubs.acs.org
JA Delbrouck, A Murza, I Diachenko, AB Jamaa… - European Journal of …, 2023 - Elsevier
Antibiotic resistance is escalating alarmingly worldwide. Bacterial resistance mechanisms are surfacing and proliferating across the globe, jeopardizing our capacity to manage …
Number of citations: 4 www.sciencedirect.com

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